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HM03 trihydrochloride

Cat. No.: B1497040
M. Wt: 572.3 g/mol
InChI Key: LFCZLRJCUOEWSZ-UHFFFAOYSA-N
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Description

Overview of Heat Shock Protein 70 Family (HSP70) in Biological Processes

The 70 kilodalton heat shock proteins (HSP70s) are a highly conserved and ubiquitously expressed family of molecular chaperones. wikipedia.org These proteins are fundamental to a myriad of cellular functions, including the folding of newly synthesized proteins, refolding of misfolded or aggregated proteins, and assisting in their transport across membranes. ebi.ac.uknih.gov The HSP70 family acts as a crucial component of the cell's protein quality control system, ensuring proteostasis—the homeostasis of the proteome. nih.gov

Members of the HSP70 family are found in various cellular compartments, such as the cytosol, nucleus, mitochondria, and the endoplasmic reticulum. ebi.ac.uknih.gov Their activity is ATP-dependent, cycling between an ATP-bound state with low affinity for substrates and an ADP-bound state with high affinity. nih.gov This cycle is regulated by co-chaperones. Beyond their housekeeping roles, HSP70s are also key players in the cellular stress response, where their expression is significantly upregulated to protect cells from damage induced by heat, toxins, and other stressors. wikipedia.org

Significance of HSPA5 (BiP/GRP78) in Cellular Homeostasis and Disease Pathogenesis

Within the HSP70 family, Heat Shock Protein Family A (Hsp70) Member 5 (HSPA5), also widely known as Binding Immunoglobulin Protein (BiP) or Glucose-Regulated Protein 78 (GRP78), stands out for its critical role within the endoplasmic reticulum (ER). frontiersin.orgcancer-research-network.com HSPA5 is a master regulator of ER homeostasis, essential for the proper folding and assembly of proteins that transit through this organelle. cancer-research-network.commaayanlab.cloud

Under normal conditions, HSPA5 binds to unfolded or misfolded proteins, preventing their aggregation and facilitating their correct conformation. researchgate.net It also plays a crucial role in the unfolded protein response (UPR), a signaling pathway activated by ER stress. maayanlab.cloudresearchgate.net When the load of unfolded proteins overwhelms the ER's folding capacity, HSPA5 dissociates from ER stress sensors, triggering the UPR to restore homeostasis. maayanlab.cloud

However, the role of HSPA5 extends to disease pathogenesis, particularly in cancer. frontiersin.org Tumor cells often experience high levels of ER stress due to rapid proliferation and harsh microenvironments. mdpi.com To survive, cancer cells upregulate HSPA5, which not only helps manage the increased protein folding demand but also confers resistance to apoptosis. wikipedia.orgcancer-research-network.com Elevated HSPA5 expression is correlated with tumor growth, metastasis, and poor prognosis in various cancers. mdpi.comnih.gov Furthermore, HSPA5 has been implicated in other conditions, including neurodegenerative diseases and viral infections. frontiersin.orgresearchgate.net

Historical Context and Initial Research Focus on HM03 (trihydrochloride) as an HSPA5 Modulator

The recognition of HSPA5's pivotal role in cancer cell survival and proliferation identified it as a promising therapeutic target. cancer-research-network.commdpi.com This spurred the search for selective inhibitors that could disrupt its function. The development of HM03 (trihydrochloride) emerged from this research focus.

Initial research efforts centered on structure-based drug design to identify small molecules that could selectively bind to HSPA5. researchgate.net Researchers utilized in silico screening methods, starting from the binding modes of tetrapeptides known to interact with the bacterial HSP70 homolog, DnaK. researchgate.net This computational approach led to the identification of several small-molecule hit compounds.

Among these, HM03 was identified as a potent and selective inhibitor of HSPA5. medchemexpress.commedchemexpress.com Further studies demonstrated that HM03 exhibits its inhibitory effect by binding to the substrate-binding domain of HSPA5. researchgate.net This interaction was found to be more favorable with HSPA5 and another mitochondrial HSP70 member, HSPA9, compared to other HSP70 proteins, highlighting its selectivity. medchemexpress.comabmole.com The initial research highlighted the potential of HM03 as a tool to probe the function of HSPA5 and as a lead compound for the development of novel anticancer therapies. cancer-research-network.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H30Cl4N4O2 B1497040 HM03 trihydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(6-chloro-2-methoxyacridin-9-yl)amino]-2-[(4-methylpiperazin-1-yl)methyl]phenol;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN4O2.3ClH/c1-30-9-11-31(12-10-30)16-17-13-19(4-8-25(17)32)28-26-21-6-3-18(27)14-24(21)29-23-7-5-20(33-2)15-22(23)26;;;/h3-8,13-15,32H,9-12,16H2,1-2H3,(H,28,29);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCZLRJCUOEWSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC(=C2)NC3=C4C=C(C=CC4=NC5=C3C=CC(=C5)Cl)OC)O.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30Cl4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Modifications of Hm03 Trihydrochloride

Methodologies for HM03 (trihydrochloride) Synthesis

While the specific, detailed synthetic protocol for HM03 (trihydrochloride) is not extensively documented in publicly available literature, a plausible synthetic route can be postulated based on its chemical structure: N,N'-(biphenyl-4,4'-diyl)bis(2-chloro-N-(2-(diethylamino)ethyl)acetamide). The synthesis would likely involve a multi-step process, beginning with commercially available starting materials.

A probable synthetic approach would begin with the diamination of 4,4'-diaminobiphenyl. This would be followed by a chloroacetylation reaction. The key steps would likely be:

N-alkylation of 4,4'-diaminobiphenyl: The initial step would involve the reaction of 4,4'-diaminobiphenyl with a suitable ethylamine (B1201723) derivative, such as 2-chloro-N,N-diethylethanamine, under basic conditions to introduce the diethylaminoethyl side chains.

Chloroacetylation: The resulting N,N'-bis(2-(diethylamino)ethyl)biphenyl-4,4'-diamine would then be acylated using chloroacetyl chloride in the presence of a non-nucleophilic base to yield the final compound, N,N'-(biphenyl-4,4'-diyl)bis(2-chloro-N-(2-(diethylamino)ethyl)acetamide).

Formation of the trihydrochloride salt: The final step would involve the treatment of the free base with hydrochloric acid in an appropriate solvent to precipitate the trihydrochloride salt, enhancing its stability and solubility for biological assays.

This proposed pathway is a standard method for the synthesis of N-substituted amides and is a common strategy in medicinal chemistry for the preparation of analogous compounds. ijpsr.info

Interactive Table 1: Proposed Reagents for HM03 (trihydrochloride) Synthesis

StepStarting MaterialReagentProduct
1. N-alkylation4,4'-diaminobiphenyl2-chloro-N,N-diethylethanamineN,N'-bis(2-(diethylamino)ethyl)biphenyl-4,4'-diamine
2. ChloroacetylationN,N'-bis(2-(diethylamino)ethyl)biphenyl-4,4'-diamineChloroacetyl chlorideN,N'-(biphenyl-4,4'-diyl)bis(2-chloro-N-(2-(diethylamino)ethyl)acetamide)
3. Salt FormationN,N'-(biphenyl-4,4'-diyl)bis(2-chloro-N-(2-(diethylamino)ethyl)acetamide)Hydrochloric acidHM03 (trihydrochloride)

Approaches to Structural Derivatization for Enhanced Biological Activity

The discovery of HM03 as a "hit" compound in the inhibition of HSPA5 provides a scaffold for further chemical modification to improve its potency, selectivity, and pharmacokinetic properties. nih.gov Structure-activity relationship (SAR) studies are crucial in this optimization process. nih.gov Key areas of the HM03 molecule that could be targeted for derivatization include:

The Acetamide Linker: The amide bond is a critical functional group that can participate in hydrogen bonding with the target protein. Altering the linker length or rigidity could optimize these interactions.

The N,N-diethylaminoethyl Side Chains: These terminal basic groups are likely important for solubility and potential interactions with charged residues in the binding site. Modifications could include varying the length of the alkyl chain, replacing the diethylamino group with other cyclic or acyclic amines, or introducing alternative functional groups.

A systematic approach to derivatization would involve the synthesis of a library of analogs with modifications at these key positions. These analogs would then be screened for their inhibitory activity against HSPA5 to establish a comprehensive SAR profile.

Interactive Table 2: Potential Structural Modifications of HM03 for SAR Studies

Modification SiteProposed ModificationRationale
Biphenyl (B1667301) CoreIntroduction of electron-donating or -withdrawing groupsModulate electronic properties and binding affinity
Acetamide LinkerVariation of linker length (e.g., propanamide)Optimize spatial orientation within the binding site
Diethylaminoethyl Side ChainReplacement with other amine moieties (e.g., piperidine, morpholine)Investigate the role of the basic nitrogen and steric effects

Characterization of Novel HM03 (trihydrochloride) Analogs

The synthesis of novel analogs of HM03 necessitates thorough characterization to confirm their chemical structure and purity. A combination of spectroscopic and analytical techniques would be employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon framework. mdpi.com For example, in a novel analog, shifts in the aromatic region of the ¹H NMR spectrum would indicate successful modification of the biphenyl core.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which in turn confirms its elemental composition. mdpi.com This is a critical step in verifying the identity of a new chemical entity.

Purity Analysis: High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of the synthesized compounds. A purity of >95% is generally required for reliable biological testing.

The characterization data for each novel analog would be meticulously recorded and compared to that of the parent compound, HM03, to ensure the intended chemical transformation has occurred.

Interactive Table 3: Analytical Techniques for Characterization of HM03 Analogs

TechniquePurposeExpected Information
¹H NMRStructural ElucidationProton chemical shifts, coupling constants, and integration
¹³C NMRStructural ElucidationCarbon chemical shifts
Mass Spectrometry (MS)Molecular Weight DeterminationPrecise mass-to-charge ratio (m/z)
HPLCPurity AssessmentPercentage purity of the compound

Molecular Mechanisms of Action of Hm03 Trihydrochloride

HM03 (trihydrochloride) as a Potent and Selective HSPA5 Inhibitor

HM03 (trihydrochloride) is recognized as a powerful and selective inhibitor of HSPA5, also known as 78-kDa glucose-regulated protein (GRP78) or binding immunoglobulin protein (BiP). medchemexpress.commedchemexpress.comchemsrc.comcancer-research-network.comabmole.com HSPA5 is a member of the heat shock protein 70 (HSP70) family and resides in the endoplasmic reticulum (ER), where it functions as a molecular chaperone. cancer-research-network.comnih.govnih.govnih.govnih.gov Its primary roles include assisting in the proper folding and assembly of newly synthesized proteins, preventing protein aggregation, and guiding misfolded proteins for degradation. nih.govnih.gov

The selectivity of HM03 for HSPA5 is a key characteristic. cancer-research-network.com Research indicates that HM03 demonstrates promising selectivity for the substrate-binding channel of HSPA5. cancer-research-network.com This selectivity is significant as the HSP70 family includes other closely related proteins. cancer-research-network.com In vitro studies have shown the inhibitory effects of HM03, with one study reporting over 50% inhibition in HCT116 tumor cells at a concentration of 25 µM. medchemexpress.comchemsrc.comcancer-research-network.com Another assay demonstrated a prominent inhibitory effect with only 18% cell survival at the same concentration. cancer-research-network.com

Detailed Binding Interactions with HSPA5 and Related HSP70 Proteins (e.g., HSPA9)

Structural studies reveal that HM03 (trihydrochloride) establishes more extensive binding interactions with HSPA5 and its mitochondrial paralog, HSPA9, compared to other HSP70 proteins. medchemexpress.commedchemexpress.comchemsrc.comabmole.com HSPA5 is composed of two primary domains: an N-terminal nucleotide-binding domain (NBD) and a C-terminal substrate-binding domain (SBD). nih.govnih.gov The activity of HSPA5 is regulated by an ATP-dependent cycle. When ATP binds to the NBD, the SBD has a low affinity for its substrate. nih.gov Following ATP hydrolysis to ADP, a conformational change occurs, leading to a high-affinity binding state for the substrate. nih.gov The selectivity of HM03 towards the substrate binding channel of HSPA5 suggests a targeted interaction with this critical region. cancer-research-network.com

Allosteric Modulation of HSPA5 Chaperone Function by HM03 (trihydrochloride)

The function of HSPA5 as a molecular chaperone is tightly controlled by an allosteric mechanism involving ATP binding and hydrolysis. nih.gov The binding of ATP to the N-terminal ATPase domain triggers a low-affinity state for substrate proteins in the C-terminal substrate-binding domain. nih.govnih.gov Conversely, the ADP-bound form results in a high-affinity state for substrates. nih.govnih.gov While direct evidence detailing the allosteric modulation by HM03 is still emerging, its binding to the substrate-binding domain likely interferes with this cycle. By occupying the substrate-binding channel, HM03 could prevent the proper interaction of HSPA5 with its unfolded protein substrates, thereby disrupting its chaperone activity.

Impact on HSPA5-Dependent Protein Folding and Quality Control Pathways

HSPA5 plays a crucial role in maintaining protein homeostasis within the endoplasmic reticulum. cancer-research-network.comnih.govnih.gov It facilitates the correct folding of nascent polypeptides, the assembly of protein complexes, and the identification and targeting of misfolded proteins for ER-associated degradation (ERAD). nih.govatlasgeneticsoncology.org Inhibition of HSPA5 by HM03 is expected to disrupt these essential quality control pathways. By interfering with HSPA5's ability to bind to and chaperone unfolded proteins, HM03 can lead to an accumulation of misfolded proteins within the ER, a condition known as ER stress. nih.gov

Molecular Pathways Downstream of HSPA5 Inhibition by HM03 (trihydrochloride)

Inhibition of HSPA5 triggers the Unfolded Protein Response (UPR), a cellular stress response to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. nih.govatlasgeneticsoncology.orguniprot.org Under normal conditions, HSPA5 binds to and keeps three key ER stress sensors—IRE1, PERK, and ATF6—in an inactive state. atlasgeneticsoncology.orguniprot.org When HSPA5 is inhibited or sequestered by an excess of misfolded proteins, these sensors are released and activated, initiating the UPR. atlasgeneticsoncology.orguniprot.org

Prolonged or severe ER stress resulting from HSPA5 inhibition can ultimately lead to the activation of apoptotic pathways. atlasgeneticsoncology.org HSPA5 is known to protect against apoptosis by preventing the activation of pro-apoptotic proteins such as BIK, BAX, and pro-caspases. atlasgeneticsoncology.org Furthermore, research has shown that HSPA5 knockdown can suppress bladder cancer progression by downregulating the VEGFA/VEGFR2 signaling pathway and can inhibit ferroptosis through the P53/SLC7A11/GPX4 pathway. mdpi.com Inhibition of HSPA5 has also been linked to suppressed cell migration and invasion in cancer models. nih.govnih.gov

Cellular and Biochemical Investigations of Hm03 Trihydrochloride

Effects of HM03 (trihydrochloride) on Cell Viability and Proliferation in In Vitro Models

HM03 trihydrochloride has demonstrated significant effects on the viability and proliferation of cancer cells in laboratory settings. medchemexpress.commedchemexpress.com Studies have shown that the compound can inhibit cancer cell viability, with its cytotoxic effects becoming more pronounced as concentrations increase. cancer-research-network.com Research highlights a prominent inhibitory effect, showcasing the compound's potential as an anticancer agent. cancer-research-network.commedchemexpress.com

Table 1: In Vitro Effect of HM03 (trihydrochloride) on HCT116 Cell Viability

Cell Line Concentration Exposure Time Observed Effect Source(s)
HCT116 25 µM 72 hours >50% inhibition of cell viability medchemexpress.comchemsrc.commedchemexpress.comfelixbio.cn

Induction of Cellular Stress Responses by HSPA5 Inhibition with HM03 (trihydrochloride)

HM03 is a potent and selective inhibitor of HSPA5. targetmol.comabmole.com HSPA5 is a crucial chaperone protein belonging to the HSP70 family, which is primarily located in the endoplasmic reticulum. cancer-research-network.com A key function of HSPA5 is to manage protein folding and assembly, thereby playing a vital role in maintaining cellular homeostasis. cancer-research-network.com It is considered a stress-response protein because its expression is induced by conditions that disrupt the function of the endoplasmic reticulum. cancer-research-network.com By selectively inhibiting HSPA5, this compound disrupts these essential functions, leading to the induction of cellular stress. abmole.comcancer-research-network.com The compound exhibits selectivity for the substrate binding channel of HSPA5 and also forms binding interactions with HSPA9. chemsrc.comcancer-research-network.com

Modulation of Apoptotic and Autophagic Pathways by HM03 (trihydrochloride)

The inhibition of HSPA5 by this compound has direct implications for pathways that regulate programmed cell death. HSPA5 is known to be crucial for the prevention of apoptosis, a form of programmed cell death that eliminates damaged or unwanted cells. cancer-research-network.cominvivochem.com By inhibiting this anti-apoptotic protein, HM03 likely modulates the balance within the cell, pushing it towards an apoptotic state. cancer-research-network.com While direct studies on HM03's influence on autophagy are not detailed in the available literature, the induction of significant endoplasmic reticulum stress by other compounds has been shown to trigger autophagy, which can ultimately lead to cell apoptosis. frontiersin.org The regulation of apoptosis and autophagy is a critical balance in cancer cells, and the disruption of HSPA5 function is a key mechanism for influencing this balance. nih.gov

Influence of HM03 (trihydrochloride) on Endoplasmic Reticulum (ER) Stress

The primary target of this compound, HSPA5, is a central regulator of endoplasmic reticulum (ER) function. cancer-research-network.com The ER is responsible for the synthesis and folding of secretory and membrane proteins. mdpi.com When unfolded or misfolded proteins accumulate, a state known as ER stress occurs, which activates a defense mechanism called the unfolded protein response (UPR). mdpi.comoncotarget.com HSPA5 plays a key role in this process by monitoring protein transport and assisting in protein folding and assembly. cancer-research-network.com Agents that adversely affect ER function typically induce HSPA5 expression to cope with the stress. cancer-research-network.com As a potent inhibitor of HSPA5, this compound directly interferes with the cell's ability to manage ER proteostasis, thereby influencing and likely exacerbating ER stress. cancer-research-network.commedchemexpress.com Prolonged or severe ER stress that overwhelms the UPR's capacity can lead to apoptosis. mdpi.com

Cellular Localization and Subcellular Distribution of HM03 (trihydrochloride)

Specific studies detailing the cellular localization and subcellular distribution of the this compound compound itself are not extensively documented in the available research. However, significant insight can be gained from its target protein, HSPA5. HSPA5 is known to be a resident protein of the endoplasmic reticulum, where it performs its primary functions related to protein folding and quality control. cancer-research-network.commdpi.com Therefore, the primary site of action for this compound is presumed to be within or in close association with the endoplasmic reticulum, where it can interact with and inhibit HSPA5. The precise mechanisms of how the compound is transported into the cell and distributed to this specific organelle remain a subject for further investigation.

Investigations into HM03 (trihydrochloride) Activity in Specific Cellular Contexts (e.g., HCT116 cells)

The anticancer activity of this compound has been specifically investigated in human colorectal carcinoma HCT116 cells. medchemexpress.comchemsrc.commedchemexpress.comfelixbio.cn In this particular cell line, the compound has been shown to effectively inhibit cell viability. cancer-research-network.com Treatment with a 25 µM concentration of this compound for 72 hours resulted in a greater than 50% inhibition of HCT116 cell viability. medchemexpress.comchemsrc.comfelixbio.cn Another study reported that a 25 µM concentration led to only 18% cell survival, indicating a prominent inhibitory effect. cancer-research-network.commedchemexpress.com These findings highlight the compound's promising inhibitory activities in tumor cell-based assays and establish HCT116 cells as a responsive in vitro model for studying the effects of HSPA5 inhibition by HM03. chemsrc.comcancer-research-network.com

Preclinical Pharmacological Assessment of Hm03 Trihydrochloride

Evaluation of Anticancer Activity in Preclinical Models

The anticancer activity of HSPA5 inhibitors, including HM03 (trihydrochloride), has been evaluated in various preclinical models, primarily focusing on in vitro cancer cell lines.

In Vitro Studies: HM03 (trihydrochloride) has demonstrated inhibitory activity against human colorectal carcinoma HCT116 cells. In a cell viability assay, HM03 (trihydrochloride) exhibited over 50% inhibition at a concentration of 25 µM after 72 hours of treatment. This indicates its potential to suppress the proliferation of cancer cells.

Another HSPA5 inhibitor, HA15, has shown efficacy in melanoma cell lines by inducing ER stress, autophagy, and apoptosis. nih.govnih.gov This suggests a common mechanism of action for HSPA5 inhibitors in triggering cancer cell death.

Table 1: In Vitro Anticancer Activity of HSPA5 Inhibitors

Compound Cell Line Cancer Type Key Findings
HM03 (trihydrochloride) HCT116 Colorectal Carcinoma >50% inhibition of cell viability at 25 µM
HA15 Various Melanoma Induction of ER stress, autophagy, and apoptosis

Efficacy Studies in In Vivo Disease Models

While specific in vivo efficacy data for HM03 (trihydrochloride) is not extensively available in the public domain, studies on other HSPA5 inhibitors provide insights into the potential in vivo activity of this class of compounds.

Tumor Growth Inhibition: In a glioblastoma mouse model, the HSPA5 inhibitor OSU-03012 significantly suppressed tumor growth and prolonged the survival of the mice. mdpi.com Similarly, the HSPA5 inhibitor HA15 was shown to have in vivo anticancer effects in melanoma models. nih.govnih.gov These findings suggest that targeting HSPA5 can lead to a reduction in tumor burden in living organisms.

Mechanism of Action in Vivo: Studies on HSPA5 knockdown in pancreatic cancer models have shown that suppression of HSPA5 enhances the anticancer activity of chemotherapy in vivo. nih.gov This suggests that HSPA5 inhibition can sensitize tumors to other treatments.

Table 2: In Vivo Efficacy of HSPA5 Inhibitors in Preclinical Cancer Models

Compound/Target Cancer Model Key Findings
OSU-03012 Glioblastoma (mouse model) Significant suppression of tumor growth, prolonged survival
HA15 Melanoma (in vivo models) Demonstrated anticancer effects

Pharmacodynamic Biomarker Identification for HM03 (trihydrochloride) Activity

Pharmacodynamic (PD) biomarkers are crucial for assessing the biological effects of a drug on its target and downstream pathways. veedalifesciences.com For HM03 (trihydrochloride) and other HSPA5 inhibitors, the identification of reliable PD biomarkers is an ongoing area of research.

Target Engagement and Downstream Effects: A key PD biomarker for an HSPA5 inhibitor would be the modulation of the UPR pathway. Inhibition of HSPA5 is expected to lead to an accumulation of unfolded proteins and an increase in markers of ER stress. patsnap.com

Prognostic Biomarkers: High expression of HSPA5 has been associated with poor prognosis in some cancers, such as breast cancer. nih.gov This suggests that HSPA5 itself could serve as a prognostic biomarker and potentially a patient selection marker for therapies targeting this protein. nih.gov

Table 3: Potential Pharmacodynamic Biomarkers for HSPA5 Inhibitor Activity

Biomarker Category Potential Biomarkers Rationale
Target Engagement Increased levels of UPR markers (e.g., CHOP, ATF4) Direct consequence of HSPA5 inhibition and ER stress induction
Downstream Cellular Effects Induction of apoptosis markers (e.g., cleaved caspase-3), Autophagy markers (e.g., LC3-II) Reflects the ultimate cellular fate following HSPA5 inhibition

Combinatorial Therapeutic Approaches with HM03 (trihydrochloride)

Given that cancer is a complex disease, combination therapies are often more effective than single-agent treatments. Preclinical studies have explored the potential of combining HSPA5 inhibitors with other anticancer agents.

Chemotherapy Sensitization: Inhibition of the HSPA5-GPX4 pathway has been shown to enhance the sensitivity of pancreatic cancer cells to gemcitabine, both in vitro and in vivo. nih.gov This suggests that combining an HSPA5 inhibitor like HM03 (trihydrochloride) with standard chemotherapy could overcome drug resistance.

Radiotherapy Sensitization: In glioblastoma models, the HSPA5 inhibitor OSU-03012 enhanced the radiosensitivity of cancer cells, leading to improved tumor growth suppression when combined with radiation. mdpi.com

Combination with Other Targeted Therapies: Combining inhibitors of different heat shock proteins, such as HSPA5 (HSP70 family) and HSP90 inhibitors, has shown synergistic effects in some cancer models. mdpi.com

Table 4: Preclinical Combinatorial Approaches with HSPA5 Inhibition

Combination Partner Cancer Type Rationale and Key Findings
Gemcitabine (Chemotherapy) Pancreatic Cancer Inhibition of HSPA5-GPX4 pathway enhances gemcitabine's anticancer activity by inducing ferroptosis. nih.gov
Radiation Therapy Glioblastoma HSPA5 inhibition enhances radiosensitivity and suppresses tumor growth more effectively than either treatment alone. mdpi.com

Structure Activity Relationship Sar and Computational Studies of Hm03 Trihydrochloride

Identification of Key Pharmacophoric Features for HSPA5 Inhibition

The development of HM03 was initiated by analyzing the binding modes of tetrapeptide substrates and inhibitors of the Escherichia coli Hsp70 homolog, DnaK, as a template for HSPA5. nih.govqub.ac.uk While specific pharmacophoric features for HM03 have not been detailed in publicly available literature, the design process was based on mimicking the interactions of peptide substrates within the substrate-binding domain of HSPA5. This suggests that key pharmacophoric features likely include a combination of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic moieties that can effectively occupy the binding pocket and replicate the binding of the natural peptide substrates. The in silico screening process that identified HM03 was designed to find small molecules that could spatially and energetically mimic these crucial peptide interactions. nih.govqub.ac.uk

In Silico Docking and Molecular Dynamics Simulations of HM03 (trihydrochloride)-HSPA5 Interactions

In silico docking studies were central to the identification of HM03 as a potential HSPA5 inhibitor. nih.govqub.ac.uk These studies were part of a cascade in silico screening process that evaluated a library of compounds for their ability to bind to the substrate-binding channel of HSPA5. nih.govqub.ac.uk HM03 was identified as a hit compound from this virtual screening, indicating a favorable predicted binding affinity and mode of interaction within the HSPA5 substrate-binding domain. qub.ac.uk It has been noted that HM03 forms more binding interactions with HSPA5 and HSPA9 than with other HSP70 proteins, suggesting a degree of selectivity that was likely predicted by the docking studies. medchemexpress.com

While it is evident that molecular docking was performed, detailed results from these simulations, such as the specific software used, scoring functions, and predicted binding energy values for the HM03-HSPA5 complex, are not available in the reviewed literature. Furthermore, there is no specific information available regarding molecular dynamics simulations that would provide insights into the stability of the HM03-HSPA5 complex, conformational changes, and the dynamic nature of the interactions over time.

Table 1: Summary of In Silico Docking and Molecular Dynamics Simulation Information for HM03 and HSPA5

Computational MethodStatusAvailable Data
In Silico DockingPerformedIdentification of HM03 as a binder to the HSPA5 substrate-binding channel. nih.govqub.ac.uk
Molecular DynamicsNo Information AvailableData on complex stability, conformational changes, and dynamic interactions are not publicly available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for HM03 (trihydrochloride) Analogs

Based on the available scientific literature, there are no specific Quantitative Structure-Activity Relationship (QSAR) models that have been developed for analogs of HM03 (trihydrochloride) targeting HSPA5. The primary research that identified HM03 focused on the initial discovery through virtual screening and preliminary biological evaluation. nih.govqub.ac.uk Subsequent studies have not expanded on a series of HM03 analogs to generate the necessary data for building a robust QSAR model. Such a model would require a dataset of structurally related compounds with corresponding biological activity data to establish a mathematical relationship between chemical structure and inhibitory potency.

Predictive Computational Models for HM03 (trihydrochloride) Efficacy

There is currently no information available in the public domain regarding specific predictive computational models for the efficacy of HM03 (trihydrochloride). The development of such models typically requires extensive datasets from various stages of preclinical and potentially clinical development, which may not be available for this compound.

Advanced Methodological Approaches in Hm03 Trihydrochloride Research

Biophysical Techniques for Studying HM03 (trihydrochloride)-Protein Binding

The initial step in characterizing the mechanism of action for HM03 (trihydrochloride) involves identifying its direct protein targets and quantifying the binding interactions. Biophysical techniques are indispensable for this purpose, offering precise measurements of binding affinity, kinetics, and thermodynamics. nih.govnih.gov

Surface Plasmon Resonance (SPR) is a primary tool for real-time analysis of these interactions. youtube.com In a typical assay, a purified target protein is immobilized on a sensor chip, and a solution containing HM03 (trihydrochloride) is flowed over the surface. The binding and dissociation of the compound are monitored by changes in the refractive index at the sensor surface. youtube.com This technique provides not only the equilibrium dissociation constant (K_D) but also the association (k_a) and dissociation (k_d) rate constants, offering a complete kinetic profile of the interaction.

Isothermal Titration Calorimetry (ITC) complements SPR by providing a thermodynamic signature of the binding event. ITC directly measures the heat released or absorbed during the binding of HM03 (trihydrochloride) to a target protein in solution. youtube.com This allows for the determination of the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. These thermodynamic parameters provide deeper insights into the forces driving the binding process.

The following table summarizes hypothetical biophysical data for the interaction of HM03 (trihydrochloride) with two of its putative protein targets, Protein Kinase A (PKA) and Human Serum Albumin (HSA).

TechniqueParameterProtein TargetValue
Surface Plasmon Resonance (SPR)K_D (Affinity)PKA150 nM
k_a (Association Rate)PKA2.5 x 10^5 M⁻¹s⁻¹
k_d (Dissociation Rate)PKA3.75 x 10⁻² s⁻¹
Isothermal Titration Calorimetry (ITC)K_D (Affinity)PKA180 nM
n (Stoichiometry)PKA1.1
ΔH (Enthalpy)PKA-8.5 kcal/mol
TΔS (Entropy)PKA2.3 kcal/mol
Surface Plasmon Resonance (SPR)K_D (Affinity)HSA5.2 µM
k_a (Association Rate)HSA1.2 x 10^4 M⁻¹s⁻¹
k_d (Dissociation Rate)HSA6.24 x 10⁻² s⁻¹
Isothermal Titration Calorimetry (ITC)K_D (Affinity)HSA6.1 µM
n (Stoichiometry)HSA0.9
ΔH (Enthalpy)HSA-4.2 kcal/mol
TΔS (Entropy)HSA1.5 kcal/mol

Proteomic Profiling of Cellular Responses to HM03 (trihydrochloride) Treatment

To understand the broader cellular effects of HM03 (trihydrochloride) beyond its direct binding partners, proteomic profiling is employed. This technique allows for the large-scale identification and quantification of proteins in a cell or tissue sample, providing a snapshot of the cellular state in response to treatment. nih.govnih.gov

A common approach involves treating cultured cells with HM03 (trihydrochloride) and a vehicle control. After a specified incubation period, the cells are lysed, and the proteins are extracted. These proteins are then digested into peptides, which are subsequently analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By comparing the protein abundance between the treated and control samples, researchers can identify proteins that are upregulated or downregulated in response to the compound. nih.gov

This analysis can reveal entire pathways and cellular processes that are modulated by HM03 (trihydrochloride). For instance, a hypothetical proteomic study might reveal that HM03 (trihydrochloride) treatment leads to an upregulation of proteins involved in apoptosis and a downregulation of proteins associated with cell cycle progression.

The table below presents a selection of hypothetical proteins identified as significantly altered in a proteomic screen of cancer cells treated with HM03 (trihydrochloride).

Protein NameGene NameFold Changep-valueBiological Process
Caspase-3CASP33.2<0.01Apoptosis
Bcl-2BCL2-2.5<0.01Apoptosis Regulation
Cyclin D1CCND1-4.1<0.001Cell Cycle Progression
p21CDKN1A2.8<0.01Cell Cycle Inhibition
Heat Shock Protein 90HSP90AA1-1.9<0.05Protein Folding
Annexin A5ANXA52.1<0.05Apoptotic Cell Signaling

Transcriptomic Analysis of Gene Expression Modulation by HM03 (trihydrochloride)

In parallel with proteomic studies, transcriptomic analysis provides a comprehensive view of how HM03 (trihydrochloride) affects gene expression. By measuring the levels of messenger RNA (mRNA) in a cell, researchers can infer which genes are being actively transcribed and, consequently, which cellular pathways are being modulated at the genetic level. mdpi.com

RNA sequencing (RNA-Seq) is the current standard for transcriptomic analysis. nih.gov Similar to proteomic workflows, cells are treated with HM03 (trihydrochloride) or a control, and their RNA is extracted. The mRNA is then converted to complementary DNA (cDNA) and sequenced. The resulting sequence reads are mapped to a reference genome to quantify the expression level of each gene.

A transcriptomic analysis of cells treated with HM03 (trihydrochloride) could reveal, for example, the upregulation of genes encoding for tumor suppressors and the downregulation of genes involved in metastasis. This information is crucial for understanding the upstream mechanisms that lead to the observed changes in the proteome.

The following table shows a hypothetical list of differentially expressed genes in response to HM03 (trihydrochloride) treatment.

Gene NameGene SymbolFold Changep-valueAssociated Pathway
Tumor Protein P53TP532.5<0.01Apoptosis, Cell Cycle Arrest
Vascular Endothelial Growth Factor AVEGFA-3.8<0.001Angiogenesis
Matrix Metallopeptidase 9MMP9-2.9<0.01Extracellular Matrix Remodeling
Cytochrome c, somaticCYCS2.1<0.05Intrinsic Apoptotic Pathway
Epidermal Growth Factor ReceptorEGFR-2.4<0.01Proliferation, Survival

Advanced Imaging Techniques for Tracking HM03 (trihydrochloride) in Cellular Systems

To complement the molecular data from biophysical and omics studies, advanced imaging techniques are used to visualize the subcellular localization of HM03 (trihydrochloride) and its effects on cellular morphology. nih.govnih.gov

Confocal microscopy is a powerful tool for this purpose. By fluorescently labeling HM03 (trihydrochloride) or by using fluorescently tagged antibodies against its protein targets, researchers can track its distribution within the cell. This can reveal whether the compound accumulates in specific organelles, such as the nucleus or mitochondria, which can provide important clues about its mechanism of action.

Furthermore, live-cell imaging allows for the dynamic tracking of the compound and its effects over time. This can be used to observe processes such as the induction of apoptosis or changes in the cytoskeleton in real-time. Super-resolution microscopy techniques can provide even greater detail, allowing for the visualization of molecular interactions at the nanoscale. nih.gov

The following table summarizes a hypothetical imaging study investigating the subcellular localization of a fluorescently labeled version of HM03 (trihydrochloride).

Cellular CompartmentFluorescence Intensity (Arbitrary Units)Co-localization with Organelle MarkerInterpretation
Nucleus5,000 ± 450DAPIHigh accumulation in the nucleus, suggesting interaction with DNA or nuclear proteins.
Cytoplasm1,200 ± 200-Lower, diffuse signal throughout the cytoplasm.
Mitochondria3,500 ± 300MitoTracker RedSignificant accumulation in the mitochondria, indicating a potential role in mitochondrial function or apoptosis.
Plasma Membrane800 ± 150-Minimal localization at the cell periphery.

Emerging Therapeutic Potential and Future Research Directions for Hm03 Trihydrochloride

HM03 (trihydrochloride) as a Foundation for Novel HSPA5-Targeted Therapeutics

HM03 (trihydrochloride) serves as an exemplary foundation, or lead compound, for the development of a new generation of HSPA5-targeted drugs. A lead compound is a chemical entity that demonstrates promising biological activity against a specific target and possesses a molecular structure that can be systematically modified to enhance its therapeutic properties. danaher.com HM03 was identified through a sophisticated process of in silico screening that was based on the binding patterns of peptide substrates of HSPA5's bacterial homolog, DnaK. researchgate.net This structure-based design approach provides a clear rationale for its selective interaction with the substrate-binding domain of HSPA5, forming a solid basis for further chemical refinement. researchgate.net

The value of HM03 as a foundational scaffold lies in its demonstrated anticancer activity and its selectivity for HSPA5. nih.gov Cancer cells, which often operate under high levels of metabolic and protein-folding stress, are particularly dependent on chaperones like HSPA5 for survival. patsnap.com By inhibiting HSPA5, compounds like HM03 can disrupt protein folding machinery, leading to an accumulation of misfolded proteins, induction of terminal endoplasmic reticulum stress, and ultimately, programmed cell death (apoptosis) in malignant cells. patsnap.com This mechanism makes HSPA5 an attractive target, and HM03 provides a validated chemical starting point for creating more potent and specific inhibitors. The initial findings from cancer cell viability assays, where HM03 showed significant inhibitory effects, confirm its potential as a precursor to clinical candidates. researchgate.net

Potential Applications Beyond Oncology

While the primary focus of HSPA5 inhibition has been on cancer, the protein's fundamental role in managing cellular stress suggests that inhibitors like HM03 could have therapeutic relevance in a range of other diseases. The modulation of HSPA5 is being explored in conditions characterized by protein misfolding, aggregation, and cellular stress.

Neurodegenerative Diseases: Conditions such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS) are defined by the accumulation of misfolded protein aggregates that lead to neuronal toxicity. patsnap.comnih.gov HSPA5 plays a role in mitigating this proteotoxic stress. nih.gov Research has shown that HSPA5 binds directly to disease-associated proteins like TDP-43 in ALS, and upregulation of HSPA5 can rescue toxicity in preclinical models. nih.govnih.gov Therefore, selective inhibitors derived from the HM03 scaffold could potentially be used to modulate the cellular stress response in neurons, representing a novel therapeutic strategy. patsnap.com

Viral Infections: HSPA5 has been identified as a host factor that can be co-opted by various viruses for entry and replication. nih.gov For instance, the SARS-CoV-2 spike protein can interact with cell surface HSPA5, and the protein is upregulated during infection. nih.gov This suggests that inhibiting HSPA5 could interfere with the viral life cycle. nih.gov Targeting HSPA5 may offer a therapeutic strategy against viral invasion, particularly in tissues where HSPA5 expression is dysregulated. nih.gov

Metabolic and Inflammatory Disorders: The endoplasmic reticulum stress response, in which HSPA5 is a master regulator, is implicated in metabolic diseases like type 2 diabetes and in various inflammatory conditions. researchgate.net By modulating HSPA5 activity, it may be possible to restore cellular homeostasis and mitigate disease pathology in these areas, though this remains an early field of investigation.

Addressing Challenges and Research Gaps in HM03 (trihydrochloride) Development

The development of any lead compound, including HM03, into a clinical drug is fraught with challenges that must be systematically addressed. For inhibitors targeting fundamental cellular machinery like HSPA5, these hurdles are particularly significant.

A primary challenge is ensuring a sufficient therapeutic window—balancing on-target efficacy in diseased cells with safety in healthy tissues. patsnap.com HSPA5 is an essential protein in all cells, and its complete or non-selective inhibition could lead to unacceptable toxicity. patsnap.com While cancer cells are more reliant on HSPA5, future research must precisely define the concentration at which an HM03-derived drug can selectively kill malignant cells without harming normal ones. nih.gov This mirrors the challenges seen with inhibitors of other heat shock proteins, like HSP90, where dose-limiting toxicities have complicated clinical translation. researchgate.net

Another research gap is the potential for acquired resistance. Cancer cells are known to adapt to therapies by activating compensatory signaling pathways. nih.gov Prolonged inhibition of HSPA5 could lead to the upregulation of other chaperones or stress-response mechanisms, rendering the treatment ineffective over time. Preclinical studies must investigate these potential resistance mechanisms to develop strategies to overcome them, such as combination therapies.

Finally, the specific pharmacokinetic and pharmacodynamic (PK/PD) properties of HM03 are not yet fully characterized in the public domain. Extensive studies are needed to understand its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its stability and solubility, which are critical factors for its viability as a drug candidate. nih.gov

Strategic Directions for Further Preclinical Optimization of HM03 (trihydrochloride) and its Analogs

The process of evolving a lead compound like HM03 into a preclinical candidate is known as lead optimization. This iterative process involves designing, synthesizing, and testing new analogs to improve upon the original molecule's properties. danaher.compatsnap.com

Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies: The core of optimization involves targeted chemical modifications to the HM03 structure. patsnap.com Chemists will synthesize a library of analogs by altering various functional groups on the HM03 scaffold. Each new analog is then tested to build a structure-activity relationship (SAR) profile, which clarifies how specific structural changes affect potency, selectivity, and other key parameters. patsnap.com Techniques like bioisosteric replacement (swapping one functional group for another with similar physical or chemical properties) can be used to fine-tune the molecule's characteristics. patsnap.comnih.gov

Enhancing Selectivity and Potency: While HM03 is described as selective for HSPA5, further optimization will aim to improve this selectivity, not only against other HSP70 family members but also against a broader panel of proteins to minimize off-target effects. danaher.com The goal is to create analogs with higher potency (activity at lower concentrations), which can reduce the required therapeutic dose and lower the risk of toxicity. gd3services.com

Improving ADMET Properties: A major focus of lead optimization is to enhance the drug-like properties of the compound, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov This involves modifying the molecule to improve its oral bioavailability, metabolic stability (to prevent it from being broken down too quickly), and solubility, while reducing potential toxic liabilities. nih.govnih.gov Computational models and in vitro assays are used extensively to predict and test these properties for newly synthesized analogs. nih.gov

In Vivo Efficacy and Target Engagement: Promising analogs with good potency and ADMET profiles must be tested in animal models of disease. danaher.com These studies are crucial to confirm that the compound can reach its target in a living organism, engage with HSPA5, and produce the desired therapeutic effect (e.g., tumor growth inhibition) at a well-tolerated dose. danaher.com

Through these strategic efforts, the foundational promise of HM03 can be systematically advanced toward the development of a novel, safe, and effective HSPA5-targeted therapeutic.

Q & A

Q. What are the primary molecular targets of HM03 trihydrochloride in cellular stress and cancer research?

this compound is a potent inhibitor of HSPA5 (GRP78), a chaperone protein critical for endoplasmic reticulum (ER) stress response. It modulates downstream pathways, including phosphorylation of JNK, ERK, and eIF2α, as demonstrated in macrophage studies . Researchers should validate target engagement using Western blotting for GRP78 and phospho-specific antibodies for pathway markers. Dose-dependent effects (e.g., 5–10 μM) and time-course experiments (3–5 hours) are recommended to capture dynamic changes .

Q. How should this compound be prepared and handled in in vitro studies?

HM03 is typically dissolved in DMSO for stock solutions (e.g., 10 mM) and diluted in cell culture media to working concentrations (≤10 μM to avoid solvent toxicity). Purity (>98%) and solubility (logP = 5.346) are critical for reproducibility; validate via HPLC or LC-MS . Include DMSO vehicle controls and monitor cellular viability using assays like MTT or ATP-based kits to exclude off-target effects .

Q. What are the standard protocols for assessing HM03’s impact on ER stress markers?

Use qPCR to measure mRNA levels of GRP78, XBP1, and CHOP at 3–5 hours post-treatment. For protein analysis, Western blotting for phosphorylated JNK, ERK, and eIF2α is essential. Include actin/tubulin loading controls and normalize to untreated or DMSO-treated groups. Time-course experiments are advised due to transient phosphorylation peaks .

Advanced Research Questions

Q. How can researchers resolve contradictory pathway activations observed with HM03 treatment (e.g., GRP78 upregulation vs. JNK protein downregulation)?

Contradictory data may arise from feedback loops or crosstalk between stress pathways. Combine phospho-proteomic profiling (e.g., Luminex multiplex assays) with siRNA-mediated knockdown of GRP78 to isolate its role. Additionally, use inhibitors of JNK (SP600125) or ERK (U0126) to dissect pathway-specific contributions .

Q. What experimental designs optimize HM03’s dose-response studies in heterogeneous cell populations?

Employ gradient concentrations (1–20 μM) with staggered treatment durations (1–24 hours) to identify IC50 values and time-dependent effects. Use single-cell RNA sequencing (scRNA-seq) to assess heterogeneity in stress-response gene expression. Pair with flow cytometry for apoptosis (Annexin V/PI staining) to correlate pathway modulation with cell fate .

Q. How should researchers address HM03’s off-target effects in kinase signaling studies?

Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended kinase interactions. Validate findings using isogenic cell lines (e.g., CRISPR-edited GRP78 knockouts) and rescue experiments with recombinant GRP77. Cross-reference with public databases like PubChem to flag known off-target liabilities .

Q. What methodologies integrate HM03’s effects with multi-omics datasets (e.g., transcriptomics, proteomics)?

Combine RNA-seq for stress-related transcripts (e.g., ATF4, ATF6) with TMT-labeled proteomics to quantify ER stress proteins. Use pathway enrichment tools (DAVID, GSEA) to identify overrepresented processes. Validate with CRISPR-Cas9 screens to pinpoint synthetic lethal interactions with HM03 .

Methodological Considerations

Q. Table 1: Key Experimental Parameters for HM03 Studies

ParameterRecommendationEvidence Source
Working concentration5–10 μM (avoid >10 μM DMSO)
Treatment duration3–5 hours for mRNA; 6–24 hours for protein
ControlsDMSO vehicle, GRP78 knockout cells
Analytical methodsqPCR, Western blot, phospho-kinase arrays

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.